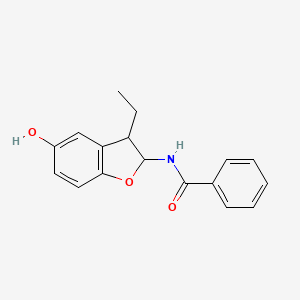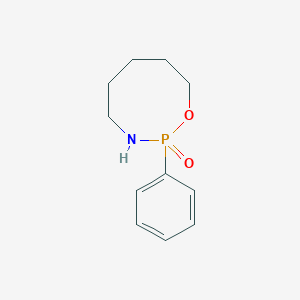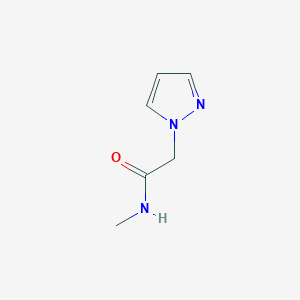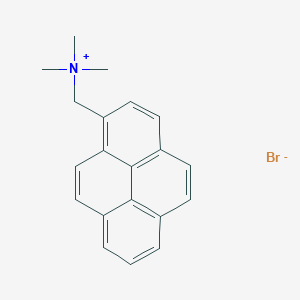
N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium salt with a pyrene moiety, which makes it interesting for various scientific applications. The compound is often used in research due to its fluorescent properties and its ability to interact with biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide typically involves the quaternization of N,N,N-trimethylamine with pyrene-1-methanol in the presence of a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The compound can be reduced to form dihydropyrene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride, sodium iodide, or sodium hydroxide are employed under mild conditions.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Dihydropyrene derivatives.
Substitution: Corresponding quaternary ammonium salts with different anions.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the development of sensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide involves its interaction with biological membranes and proteins. The pyrene moiety intercalates into lipid bilayers, while the quaternary ammonium group interacts with negatively charged sites on proteins and nucleic acids. This dual interaction allows the compound to serve as an effective fluorescent marker and probe.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N-Trimethyl-1-dodecanaminium bromide: Another quaternary ammonium salt with a long alkyl chain instead of a pyrene moiety.
N,N,N-Trimethyl-1-naphthylmethanaminium bromide: Similar structure but with a naphthalene ring instead of pyrene.
Uniqueness
N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide is unique due to its pyrene moiety, which imparts strong fluorescent properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensing. Its ability to interact with both lipid bilayers and proteins also sets it apart from other quaternary ammonium salts.
Propiedades
Número CAS |
188674-50-2 |
|---|---|
Fórmula molecular |
C20H20BrN |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
trimethyl(pyren-1-ylmethyl)azanium;bromide |
InChI |
InChI=1S/C20H20N.BrH/c1-21(2,3)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)20(16)19(14)15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
CXDGBFRXJRIMOX-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
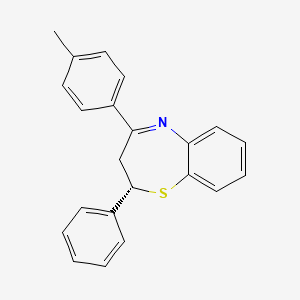
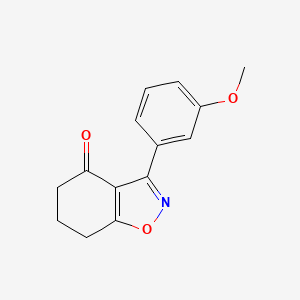
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
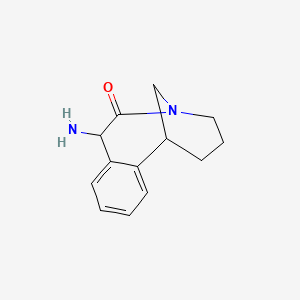
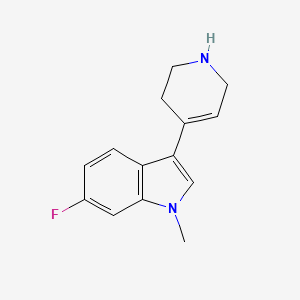
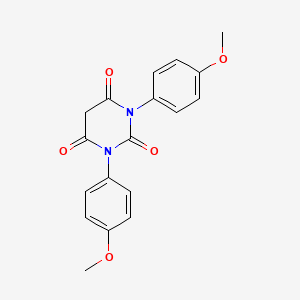
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
